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Compound of Interest

Compound Name: Pentacontane

Cat. No.: B1662028

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of n-
pentacontane (CsoH102), a long-chain n-alkane. This document details the crystallographic
parameters, explores its polymorphic behavior, and outlines the key experimental
methodologies used for its characterization. The information is presented to aid researchers
and professionals in understanding the solid-state properties of long-chain hydrocarbons,
which are crucial in fields ranging from materials science to drug formulation.

Introduction to the Crystal Structure of n-
Pentacontane

n-Pentacontane is a linear saturated hydrocarbon with 50 carbon atoms. In the solid state, its
molecules adopt a nearly planar all-trans zigzag conformation and pack into a three-
dimensional crystalline lattice. The nature of this packing is determined by the interplay of van
der Waals forces between the long aliphatic chains.

Long-chain n-alkanes, such as n-pentacontane, are known to exhibit polymorphism, meaning
they can exist in more than one crystal structure. For n-alkanes with a chain length greater than
approximately 36 carbons, the crystal structure is typically orthorhombic.[1] This is consistent
with observations for highly crystalline polyethylene, for which long-chain alkanes serve as
valuable model systems.[1] The symmetry of the crystal structure for even-numbered n-alkanes
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tends to increase from triclinic to monoclinic and finally to orthorhombic as the chain length
increases.

Crystallographic Data

The primary crystal form of n-pentacontane at room temperature is orthorhombic. The
crystallographic data has been determined through techniques such as high-resolution X-ray
powder diffraction using synchrotron radiation, which is suitable for obtaining unit-cell
parameters for n-alkanes up to CeoH122.[2]

Below is a summary of the key crystallographic parameters for the orthorhombic form of n-

pentacontane.
Parameter Value Reference
) General literature on long-
Crystal System Orthorhombic ]
chain n-alkanes
Proposed for long-chain even
Space Group Pca2:1

n-alkanes

Unit Cell Dimensions

Electron diffraction of similar

a ~7.66 £ 0.005 A _
long-chain alkanes][3]
b Value not explicitly found
c Value not explicitly found
) For similar orthorhombic n-
Molecules per Unit Cell (2) 4

alkanes

Note: Specific unit cell parameters 'b' and 'c’ for n-pentacontane were not explicitly found in
the surveyed literature. The value for 'a’ is based on studies of similar long-chain alkanes.

Experimental Protocols

The determination of the crystal structure of n-pentacontane and the study of its polymorphism
involve several key experimental techniques. Detailed methodologies for these are outlined
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below.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction provides the most detailed information about the crystal
structure, including unit cell dimensions, bond lengths, and bond angles.

Methodology:
e Crystal Growth:

o High-purity (>98%) n-pentacontane is dissolved in a suitable solvent, such as hexane, at
a slightly elevated temperature to ensure complete dissolution.

o Slow evaporation of the solvent at a constant temperature is a common method for
growing single crystals. The container is loosely covered to allow for a slow rate of
evaporation, which promotes the formation of larger, well-ordered crystals.

o Alternatively, slow cooling of a saturated solution can be employed. The solution is cooled
gradually over several days to induce crystallization.

e Crystal Mounting:

o A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is carefully
selected under a microscope.

o The crystal is mounted on a goniometer head using a cryoloop and a small amount of
cryoprotectant oil.

o Data Collection:

o The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray
source (e.g., Mo Ka radiation, A = 0.71073 A) and a detector.

o The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize
thermal vibrations and potential crystal damage.
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o A series of diffraction images are collected as the crystal is rotated through a range of
angles.

e Structure Solution and Refinement:

o The collected diffraction data is processed to determine the unit cell parameters and space
group.

o The crystal structure is solved using direct methods or Patterson methods and then
refined using full-matrix least-squares on F2.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a rapid analytical technique used for phase identification and the
determination of unit cell dimensions of a crystalline material.

Methodology:
e Sample Preparation:

o A sample of n-pentacontane is finely ground to a homogeneous powder using a mortar
and pestle. This ensures that the crystallites are randomly oriented.

o The powder is packed into a sample holder, and the surface is flattened to ensure a
consistent sample height.

» Data Collection:
o The sample is placed in a powder diffractometer.
o The sample is irradiated with a monochromatic X-ray beam (commonly Cu Ka radiation).

o The intensity of the diffracted X-rays is measured as a function of the diffraction angle
(260).

o Data Analysis:
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o The resulting diffraction pattern (a plot of intensity vs. 26) is analyzed to identify the
positions and intensities of the diffraction peaks.

o The peak positions are used to calculate the d-spacings according to Bragg's Law (nA =
2d sin®).

o The d-spacings are then used to determine the unit cell parameters of the crystalline
phase.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, such as melting and solid-solid
phase transitions, which are indicative of polymorphism.

Methodology:
e Sample Preparation:

o A small amount of n-pentacontane (typically 1-5 mg) is accurately weighed and
hermetically sealed in an aluminum pan.

e Thermal Analysis:
o The sample pan and an empty reference pan are placed in the DSC cell.
o The sample is subjected to a controlled temperature program, for example:

» Heating from room temperature to a temperature above its melting point (e.g., 120 °C)
at a constant rate (e.g., 5 °C/min).

» Holding at the high temperature for a few minutes to ensure complete melting.

» Cooling back to room temperature or below at a controlled rate (e.g., 5 °C/min) to
observe crystallization.

» A second heating run to observe the thermal behavior of the recrystallized sample.

o The heat flow to or from the sample is monitored relative to the reference pan.
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o Data Interpretation:

o Endothermic peaks on the heating curve correspond to melting or solid-solid phase
transitions.

o Exothermic peaks on the cooling curve correspond to crystallization.

o The peak temperatures and enthalpies of these transitions provide information about the
different polymorphic forms and their stability.

Experimental and Logical Workflows

The process of determining and characterizing the crystal structure of n-pentacontane follows
a logical progression of experiments.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1662028?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Synthesis of high-purity
n-pentacontane

:

Purification
(e.g., recrystallization)

Single Crystals owdered Sample

Structural Characterization

Differential Scanning

Single-Crystal X-ray Diffraction Powder X-ray Diffraction Calorimetry
Data Analysis and Refinement
Crystal StrucFure Solution Phase Identification Analysis O,f .Thermal
and Refinement Transitions

Final Output

Crystallographic Data
(Unit Cell, Space Group)

Polymorphic Information

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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